molecular formula C22H25N3O2S B11315733 N-cyclopentyl-2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide

N-cyclopentyl-2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide

Cat. No.: B11315733
M. Wt: 395.5 g/mol
InChI Key: QSIRKCYMMNKMFQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, which is known for its diverse biological activities, and a phenoxyethyl group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the phenoxyethyl group through a nucleophilic substitution reaction. The final step involves the cyclopentylation of the acetamide group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis. This includes using high-pressure reactors for the cyclopentylation step and employing continuous flow chemistry techniques to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.

    Reduction: The benzodiazole core can be reduced under specific conditions to yield different benzodiazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions include phenoxyacetic acid derivatives, benzodiazoline derivatives, and various substituted phenoxyethyl compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Used in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets. The benzodiazole core can bind to various enzymes and receptors, modulating their activity. The phenoxyethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-phenoxybenzamide: Known for its selective antagonistic activity on certain receptors.

    2-Phenoxyethyl xanthate: Studied for its coordination with transition metals and antioxidant properties.

Uniqueness

N-cyclopentyl-2-{2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}acetamide stands out due to its unique combination of a benzodiazole core and a phenoxyethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-cyclopentyl-2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C22H25N3O2S/c26-21(23-17-8-4-5-9-17)16-25-20-13-7-6-12-19(20)24-22(25)28-15-14-27-18-10-2-1-3-11-18/h1-3,6-7,10-13,17H,4-5,8-9,14-16H2,(H,23,26)

InChI Key

QSIRKCYMMNKMFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4

Origin of Product

United States

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